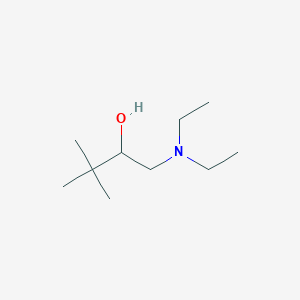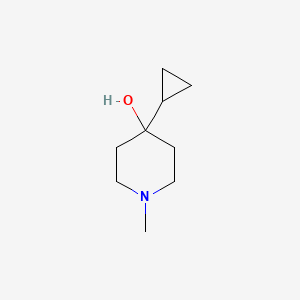
4-Piperidinol, 4-cyclopropyl-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinol, 4-cyclopropyl-1-methyl- is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinol, 4-cyclopropyl-1-methyl- can be achieved through various synthetic routes. One common method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, resulting in a product containing four stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine . Another method involves the use of magnetite/chitosan as a magnetically recyclable heterogeneous nanocatalyst for the efficient one-pot four-component synthesis of 1,4-dihydropyridines .
Industrial Production Methods: Industrial production methods for 4-Piperidinol, 4-cyclopropyl-1-methyl- typically involve large-scale synthesis using cost-effective and environmentally benign processes. The use of heterogeneous catalysts, such as magnetite/chitosan, allows for easy separation and reuse of the catalyst, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Piperidinol, 4-cyclopropyl-1-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can undergo hydrogenation using palladium and rhodium catalysts to achieve reduction . It can also participate in cyclization and cycloaddition reactions to form more complex structures .
Common Reagents and Conditions: Common reagents used in the reactions of 4-Piperidinol, 4-cyclopropyl-1-methyl- include palladium and rhodium for hydrogenation, as well as various acids and bases for cyclization and cycloaddition reactions . The reaction conditions typically involve mild temperatures and pressures to ensure high yields and selectivity.
Major Products Formed: The major products formed from the reactions of 4-Piperidinol, 4-cyclopropyl-1-methyl- include substituted piperidines, spiropiperidines, and condensed piperidines . These products have significant applications in the pharmaceutical industry due to their biological activity.
Wissenschaftliche Forschungsanwendungen
4-Piperidinol, 4-cyclopropyl-1-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology, it has been studied for its potential as a CCR5 antagonist, which could be used in the treatment of HIV-1 infections . In medicine, the compound has shown promise in the development of new drugs for various diseases . Additionally, it has applications in the industry for the synthesis of other piperidine derivatives .
Wirkmechanismus
The mechanism of action of 4-Piperidinol, 4-cyclopropyl-1-methyl- involves its interaction with specific molecular targets and pathways. For example, as a CCR5 antagonist, the compound binds to the CCR5 receptor, preventing the entry of HIV-1 into cells . This interaction is mediated by a strong salt-bridge interaction between the basic nitrogen atom of the compound and the receptor . The presence of lipophilic groups in the compound also enhances its binding affinity to the receptor .
Vergleich Mit ähnlichen Verbindungen
4-Piperidinol, 4-cyclopropyl-1-methyl- can be compared with other similar compounds, such as 4-Piperidone and other piperidine derivatives. 4-Piperidone is an organic compound used as an intermediate in the manufacture of chemicals and pharmaceutical drugs . While both compounds share a piperidine core, 4-Piperidinol, 4-cyclopropyl-1-methyl- has unique structural features, such as the cyclopropyl and methyl groups, which contribute to its distinct biological activity and chemical reactivity .
Eigenschaften
CAS-Nummer |
142798-32-1 |
|---|---|
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
4-cyclopropyl-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C9H17NO/c1-10-6-4-9(11,5-7-10)8-2-3-8/h8,11H,2-7H2,1H3 |
InChI-Schlüssel |
LGUFMPDWEGQNNZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


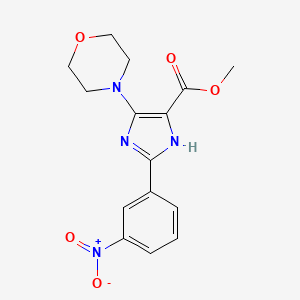
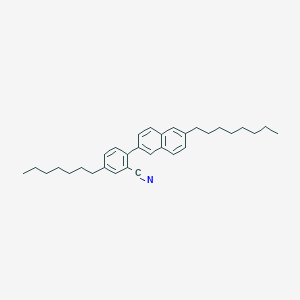
![Benzonitrile, 4,4'-[1,4-naphthalenediylbis(oxy)]bis-](/img/structure/B12556634.png)

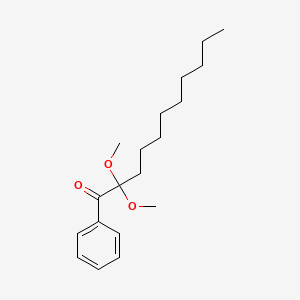
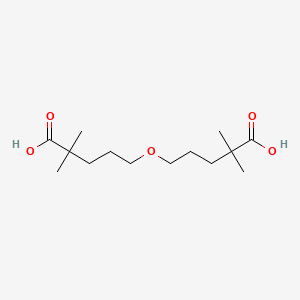

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
![4-[(4-Hydroxyphenyl)methylidene]-1-methylpyrrolidine-2,3-dione](/img/structure/B12556684.png)
![Hydrazinecarbothioamide, 2-[(2-bromophenyl)methylene]-, (E)-](/img/structure/B12556687.png)

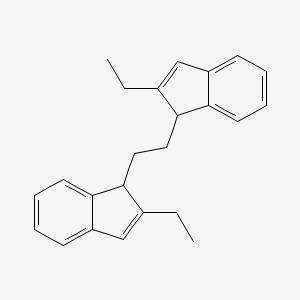
![4,5,6,7-Tetrahydro[1,2]thiazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B12556695.png)
